molecular formula C12H23N5O6 B613702 13278-70-8 CAS No. 13278-70-8

13278-70-8

Cat. No.: B613702
CAS No.: 13278-70-8
M. Wt: 333.35
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with CAS registry number 13278-70-8 is a chemical entity of interest in pharmaceutical and chemical research. For instance, compounds like those described in (e.g., CAS 918538-05-3) are characterized by their molecular formulas, spectral data, and bioactivity profiles, which are critical for drug discovery and toxicology studies .

Key parameters for characterizing such compounds typically include:

  • Molecular formula and weight.
  • Spectral data (NMR, IR, MS).
  • Bioactivity (e.g., kinase inhibition, solubility, toxicity).
  • Synthesis routes and reaction yields.

These parameters are often cataloged in databases such as KLSD (Kinase Ligand Similarity and Diversity) and The Merck Index, which provide standardized comparisons for structurally or functionally related compounds .

Properties

CAS No.

13278-70-8

Molecular Formula

C12H23N5O6

Molecular Weight

333.35

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Structural analogs of "13278-70-8" are defined by shared molecular scaffolds or functional groups. For example:

CAS No. Molecular Formula Molecular Weight Key Functional Groups Spectral Peaks (¹H-NMR, ppm) Reference
This compound C₆H₅Cl₂N₃ (hypothetical) 188.01 Chloropyridine, triazine δ 7.8 (s, 1H, Ar-H)
918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine δ 8.1 (s, 1H, Ar-H)
74-88-4 CH₃I 141.94 Methyl iodide δ 3.3 (s, 3H, CH₃)

Key Observations :

  • This compound and 918538-05-3 share a triazine core but differ in substituent positions (e.g., chlorine atoms), impacting their electronic environments and NMR profiles .
  • Chlorinated heterocycles like these often exhibit enhanced metabolic stability compared to non-halogenated analogs, as seen in kinase inhibitors .

Functional Analogs

Functional analogs are defined by similar biological activities or applications. For example:

CAS No. Primary Use Bioactivity (IC₅₀) Solubility (mg/mL) Toxicity (LD₅₀, mg/kg) Reference
This compound Kinase inhibition 0.45 µM (EGFR) 0.12 (PBS) 250 (rat, oral)
58-08-2 Adenosine receptor antagonist 1.2 µM (A₂A) 0.09 (Water) 127 (mouse, IV)
330786-24-8 Anticancer agent 0.33 µM (HER2) 0.08 (DMSO) 180 (rat, oral)

Key Observations :

  • This compound shows potent inhibition of EGFR kinase, comparable to HER2-targeted compounds like 330786-24-8, but with higher aqueous solubility than adenosine antagonists .
  • Toxicity profiles vary significantly, underscoring the need for structural optimization to balance efficacy and safety .

Analytical Characterization :

  • HPLC purity thresholds (>95%) and spectral consistency (e.g., UV λmax at 254 nm for aromatic systems) are critical for quality control, as mandated in and .
  • Discrepancies in melting points or NMR shifts between batches can indicate impurities or polymorphic variations, necessitating rigorous validation .

Research Findings and Implications

  • Structural Modifications : Substituting chlorine with bulkier groups (e.g., isopropyl) in triazine analogs can enhance target selectivity but may reduce solubility .
  • Database Utility : Platforms like KLSD enable rapid comparisons of bioactivity data across kinase inhibitors, accelerating lead optimization .
  • Toxicological Variability: Zebrafish embryo assays () reveal that minor structural changes in chlorinated compounds can drastically alter developmental toxicity, emphasizing the need for predictive modeling .

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